

# An In-depth Technical Guide to 6-Fluoropyridin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Fluoropyridin-2-amine

Cat. No.: B074216

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An Essential Building Block for Pharmaceutical and Agrochemical Innovation

## Introduction

**6-Fluoropyridin-2-amine**, a fluorinated pyridine derivative, is a pivotal chemical intermediate in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. These modifications can enhance the biological efficacy and pharmacokinetic profile of derivative compounds.<sup>[1][2]</sup> This guide provides a comprehensive overview of **6-Fluoropyridin-2-amine**, including its chemical and physical properties, synthesis, key applications in drug discovery and agrochemicals, and detailed experimental protocols.

## Chemical and Physical Properties

**6-Fluoropyridin-2-amine** is a white to pale cream crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers and chemists.

### Table 1: Chemical Identifiers

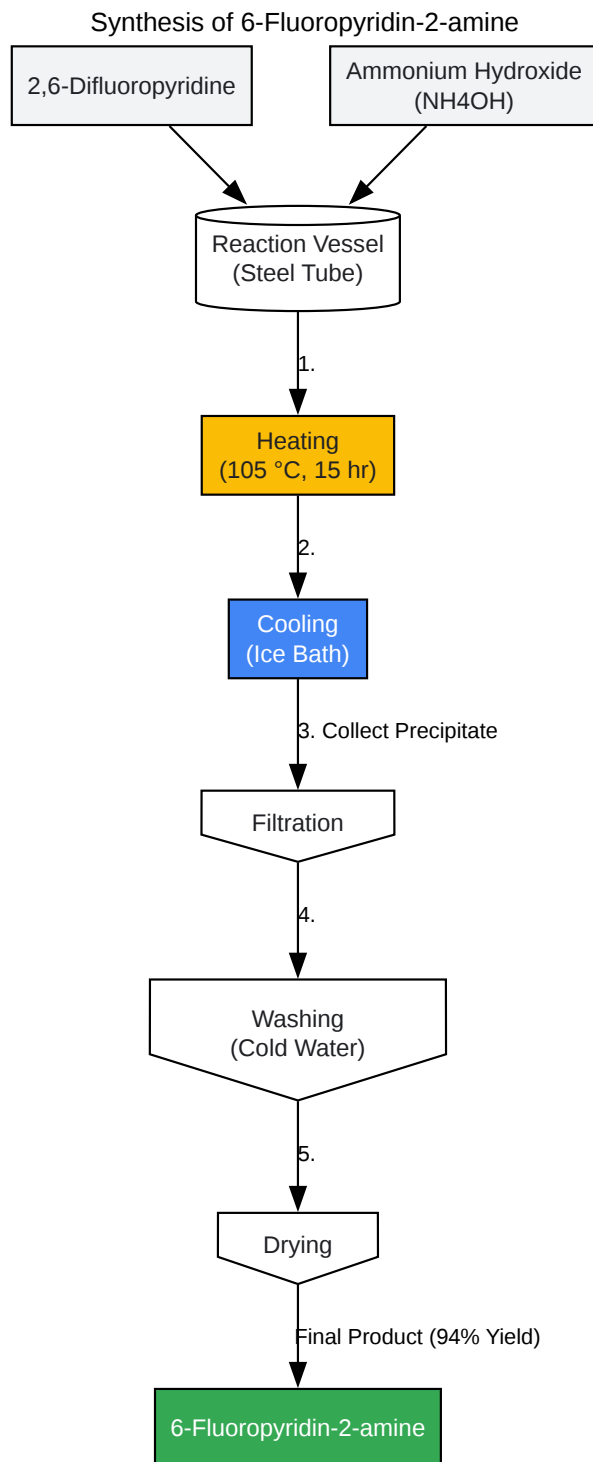
Identifier	Value
CAS Number	1597-32-6[3][4][5][6]
IUPAC Name	6-fluoropyridin-2-amine[4]
Synonyms	2-Amino-6-fluoropyridine, 6-Fluoro-2-pyridinamine[3]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> FN <sub>2</sub> [3][4][5][7]
Molecular Weight	112.11 g/mol [1][3][5][6]
InChI Key	UZALKVXCOUSWSL-UHFFFAOYSA-N[3][4][7]
SMILES	<chem>NC1=NC(F)=CC=C1</chem> [3][4]

## Table 2: Physicochemical Properties

Property	Value
Appearance	White to pale cream crystals or powder[1][4]
Melting Point	55-64 °C[3][4][6]
Boiling Point	225.0 ± 20.0 °C (Predicted)[1][3]
Density	1.257 ± 0.06 g/cm <sup>3</sup> (Predicted)[3]
Solubility	Soluble in Methanol[3]
pKa	2.26 ± 0.24 (Predicted)[3]

## Synthesis of 6-Fluoropyridin-2-amine

The primary synthetic route to **6-Fluoropyridin-2-amine** involves a nucleophilic aromatic substitution reaction starting from 2,6-difluoropyridine. The process is efficient, yielding the desired product in high purity.



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Caption: Synthetic workflow for **6-Fluoropyridin-2-amine**.

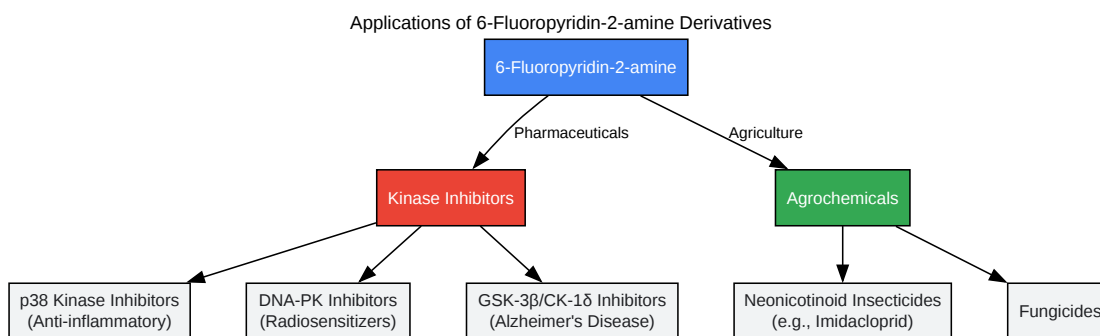
## Experimental Protocol: Synthesis from 2,6-Difluoropyridine

This protocol details the nucleophilic substitution reaction to produce **6-Fluoropyridin-2-amine**.<sup>[3][8]</sup>

- **Reaction Setup:** In a sealed steel tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a 28-30% ammonium hydroxide solution (200 mL).
- **Heating:** Heat the sealed reaction vessel to 105 °C and maintain this temperature for 15 hours.
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture in an ice bath. A precipitate of **6-Fluoropyridin-2-amine** will form.
- **Isolation:** Collect the solid precipitate by filtration.
- **Purification:** Wash the collected solid with cold water to remove any remaining impurities.
- **Drying:** Dry the purified product to obtain **6-Fluoropyridin-2-amine** as a white solid (typical yield: 45.8 g, 94%).
- **Characterization:** The structure of the product can be confirmed by <sup>1</sup>H-NMR spectroscopy. In CDCl<sub>3</sub>, the expected signals are: δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).<sup>[3][8]</sup>

## Applications in Drug Development and Research

**6-Fluoropyridin-2-amine** is a versatile precursor for a wide range of biologically active molecules. Its derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and neurodegenerative diseases.



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Caption: Role as a versatile building block in research.

## Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.[9] Derivatives of **6-Fluoropyridin-2-amine** have shown promise in targeting several important kinases:

- p38 Mitogen-Activated Protein Kinase: Pyrrolo[2,3-b]pyridine derivatives containing the 6-amino-pyridine moiety act as potent and selective inhibitors of p38 kinase, a key mediator in inflammatory responses.[7]
- DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-ones with an amino group at the 6-position of the pyridine ring have been identified as potent and selective DNA-PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]
- Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) and Casein Kinase-1 $\delta$  (CK-1 $\delta$ ): Dual inhibitors of GSK-3 $\beta$  and CK-1 $\delta$  based on a 6-amino pyridine core are being explored for the treatment of

Alzheimer's disease by targeting tau pathology.[10]

## Precursor to NSAIDs

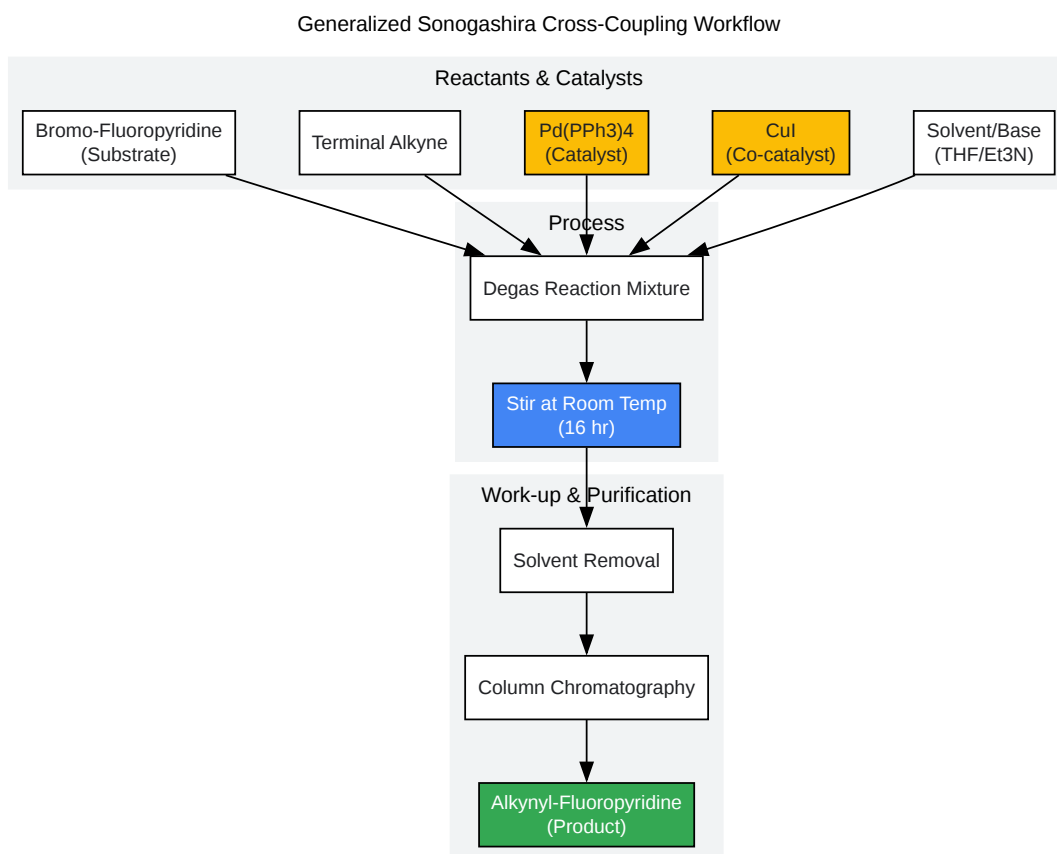
The parent compound, 2-aminopyridine, is a known precursor in the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis involves the reaction of an appropriate 3-carboxylic acid ester with the aminopyridine.[3][8] This highlights the utility of the 2-aminopyridine scaffold in constructing complex pharmaceutical agents.

## Agrochemicals

In agrochemical research, related chloropyridinylmethyl amines are crucial intermediates in the synthesis of neonicotinoid insecticides like Imidacloprid.[11] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The fluorinated analogue, **6-Fluoropyridin-2-amine**, serves as a valuable building block for developing new agrochemicals with potentially improved efficacy and environmental profiles.[1]

## Reactivity and Experimental Protocols

**6-Fluoropyridin-2-amine** can undergo a variety of chemical transformations, most notably cross-coupling reactions, to build more complex molecular architectures. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose.



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Caption: Experimental workflow for Sonogashira coupling.

## Experimental Protocol: Sonogashira Cross-Coupling

This protocol is adapted from a procedure for a similar bromo-fluoropyridine substrate and illustrates how **6-Fluoropyridin-2-amine** could be functionalized after conversion to its bromo- or iodo-analogue.<sup>[12]</sup>

- **Reaction Setup:** To a degassed solution of the halo-fluoropyridine (1 equiv) in a mixture of THF and Triethylamine (Et<sub>3</sub>N) (e.g., 4 mL / 2 mL), add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.15 equiv) and the co-catalyst (CuI, 0.3 equiv).
- **Degassing:** Degas the reaction mixture again for 5 minutes at room temperature to ensure an inert atmosphere.
- **Addition of Alkyne:** Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for approximately 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- **Purification:** Purify the crude residue by silica gel column chromatography to isolate the desired alkynyl-fluoropyridine product.

## Safety and Handling

**6-Fluoropyridin-2-amine** is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.<sup>[3][6]</sup>

- **Hazard Statements:** H302, H315, H318, H335<sup>[3][6]</sup>
- **Precautionary Statements:** P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).<sup>[3][6]</sup>



Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

## Conclusion

**6-Fluoropyridin-2-amine** is a high-value chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique properties, conferred by the fluorine substituent, make it an attractive starting material for synthesizing a diverse range of complex molecules. The synthetic and reaction protocols provided in this guide offer a practical framework for researchers to utilize this versatile building block in their scientific endeavors. As research into targeted therapies and advanced crop protection continues, the importance of fluorinated heterocycles like **6-Fluoropyridin-2-amine** is set to grow.

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